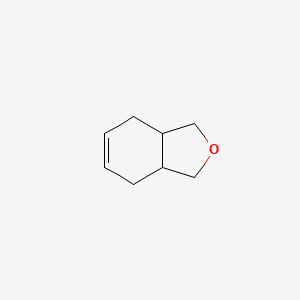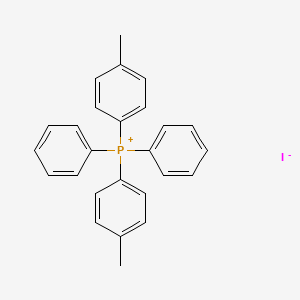
Diphenyldi-p-tolylphosphonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyldi-p-tolylphosphonium iodide is a chemical compound with the molecular formula C26H24IP and a molecular weight of 494.35 g/mol . It is a phosphonium salt that is often used in various chemical reactions and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyldi-p-tolylphosphonium iodide can be synthesized through the reaction of diphenylphosphine with p-tolyl iodide under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as acetonitrile, and using a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyldi-p-tolylphosphonium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diphenyldi-p-tolylphosphonium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: The compound is used in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research into the potential therapeutic applications of phosphonium salts often involves this compound as a model compound.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism by which diphenyldi-p-tolylphosphonium iodide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphonium ion can interact with negatively charged species, such as nucleophiles, facilitating various chemical reactions. The pathways involved in these interactions depend on the specific reaction conditions and the nature of the reactants .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diphenyldi-p-tolylphosphonium iodide include other phosphonium salts, such as triphenylphosphonium iodide and tetraphenylphosphonium chloride .
Uniqueness
This compound is unique due to the presence of both phenyl and p-tolyl groups attached to the phosphonium ion. This structural feature imparts specific reactivity and properties that differentiate it from other phosphonium salts. For example, the presence of the p-tolyl groups can influence the compound’s solubility and reactivity in organic solvents .
Propiedades
Fórmula molecular |
C26H24IP |
|---|---|
Peso molecular |
494.3 g/mol |
Nombre IUPAC |
bis(4-methylphenyl)-diphenylphosphanium;iodide |
InChI |
InChI=1S/C26H24P.HI/c1-21-13-17-25(18-14-21)27(23-9-5-3-6-10-23,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26;/h3-20H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ODIOZVLJHUEOGT-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)

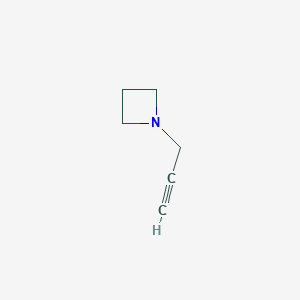

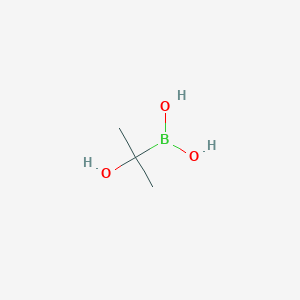

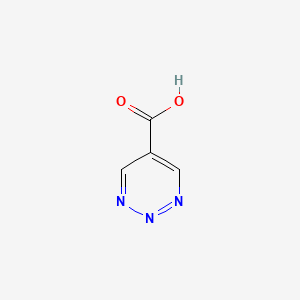
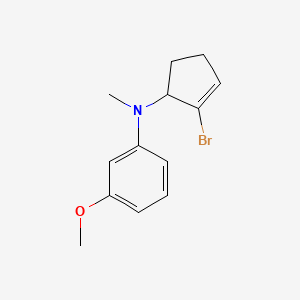
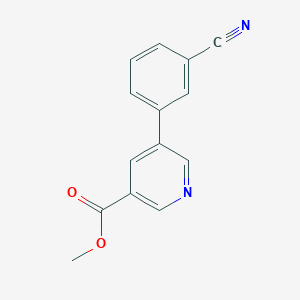
![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)

